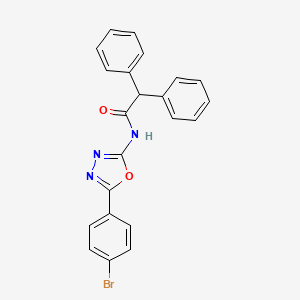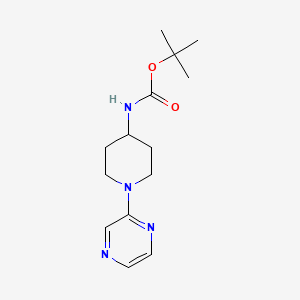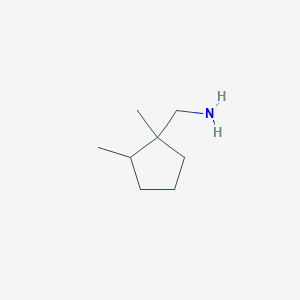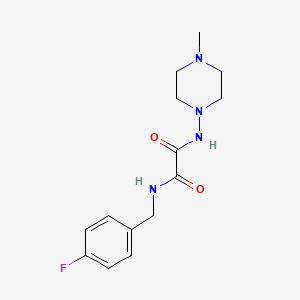![molecular formula C11H16ClNO2 B2887451 [(2S,3R)-3-Phenyl-1,4-dioxan-2-yl]methanamine;hydrochloride CAS No. 2307732-77-8](/img/structure/B2887451.png)
[(2S,3R)-3-Phenyl-1,4-dioxan-2-yl]methanamine;hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
[(2S,3R)-3-Phenyl-1,4-dioxan-2-yl]methanamine;hydrochloride is a chemical compound with the molecular formula C11H15NO2·HCl It is known for its unique structure, which includes a dioxane ring fused with a phenyl group and an amine group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of [(2S,3R)-3-Phenyl-1,4-dioxan-2-yl]methanamine;hydrochloride typically involves the formation of the dioxane ring followed by the introduction of the phenyl and amine groups. One common method involves the cyclization of a suitable diol precursor with a phenyl-substituted aldehyde under acidic conditions to form the dioxane ring. The resulting intermediate is then subjected to reductive amination to introduce the amine group, followed by treatment with hydrochloric acid to obtain the hydrochloride salt.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as crystallization and recrystallization are employed to obtain the compound in high purity.
化学反应分析
Types of Reactions
[(2S,3R)-3-Phenyl-1,4-dioxan-2-yl]methanamine;hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or ketones.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The amine group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions can lead to a variety of derivatives with different functional groups.
科学研究应用
[(2S,3R)-3-Phenyl-1,4-dioxan-2-yl]methanamine;hydrochloride has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals.
作用机制
The mechanism of action of [(2S,3R)-3-Phenyl-1,4-dioxan-2-yl]methanamine;hydrochloride involves its interaction with specific molecular targets and pathways. The amine group can form hydrogen bonds with biological molecules, influencing their function. Additionally, the phenyl group can participate in π-π interactions, further modulating the compound’s activity. The exact molecular targets and pathways depend on the specific application and context of use.
相似化合物的比较
[(2S,3R)-3-Phenyl-1,4-dioxan-2-yl]methanamine;hydrochloride can be compared with other similar compounds, such as:
[(2S,3R)-3-Phenyl-1,4-dioxan-2-yl]methanol: This compound lacks the amine group, which may result in different chemical and biological properties.
[(2S,3R)-3-Phenyl-1,4-dioxan-2-yl]amine: Similar to the hydrochloride salt but without the chloride ion, which can affect its solubility and reactivity.
[(2S,3R)-3-Phenyl-1,4-dioxan-2-yl]methanamine;acetate: This compound has an acetate counterion instead of chloride, which can influence its chemical behavior.
属性
IUPAC Name |
[(2S,3R)-3-phenyl-1,4-dioxan-2-yl]methanamine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO2.ClH/c12-8-10-11(14-7-6-13-10)9-4-2-1-3-5-9;/h1-5,10-11H,6-8,12H2;1H/t10-,11+;/m0./s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FQOSGBFPBCBUMG-VZXYPILPSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(C(O1)CN)C2=CC=CC=C2.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CO[C@@H]([C@@H](O1)CN)C2=CC=CC=C2.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![N-[[3-(Trifluoromethylsulfonyl)phenyl]methyl]oxirane-2-carboxamide](/img/structure/B2887369.png)
![2-[3-(3-chlorophenyl)-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl]-N-(2,4-difluorophenyl)acetamide](/img/structure/B2887371.png)


![5-Oxo-7a-phenyl-hexahydropyrrolo[2,1-b][1,3]thiazole-3-carboxylic acid](/img/structure/B2887375.png)

![2-({1-[2-(Pyridin-3-yl)acetyl]piperidin-4-yl}methoxy)pyridine-4-carbonitrile](/img/structure/B2887378.png)
![5-amino-N-[(2H-1,3-benzodioxol-5-yl)methyl]-1-[(4-bromophenyl)methyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2887380.png)

![2-(6-(ethylthio)-4-morpholino-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethanamine](/img/structure/B2887383.png)
![3-[(9H-Fluoren-9-ylmethoxycarbonylamino)methyl]-6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazole-6-carboxylic acid](/img/structure/B2887384.png)

![8-({1-[4-(thiophen-3-yl)benzoyl]piperidin-4-yl}oxy)quinoline](/img/structure/B2887388.png)

